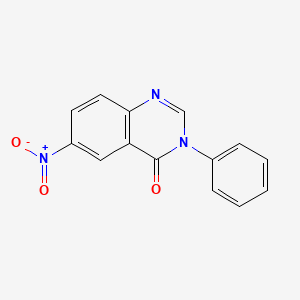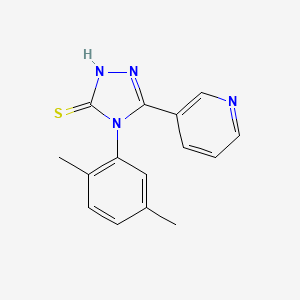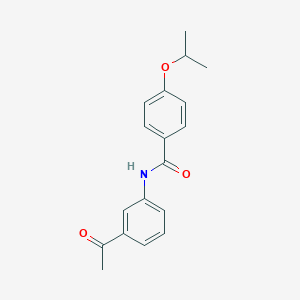
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in treating addiction and other disorders.
科学研究应用
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been studied for its potential use in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. It works by inhibiting the enzyme responsible for breaking down dopamine in the brain, which leads to an increase in dopamine levels and a reduction in cravings for addictive substances. This compound has also been studied for its potential use in treating other disorders such as depression, anxiety, and schizophrenia.
作用机制
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide works by inhibiting the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, leading to a reduction in cravings for addictive substances. This compound has also been shown to affect other neurotransmitters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, this compound has been shown to affect the levels of other neurotransmitters such as glutamate and GABA. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters on behavior and physiology. However, one limitation of using this compound is that it is not a selective inhibitor of DAT and may affect other transporters and receptors in the brain. This can make it difficult to interpret the results of experiments using this compound.
未来方向
There are a number of future directions for research on 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. One area of interest is the development of more selective inhibitors of DAT that may have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Additionally, research on the long-term effects of this compound on brain function and behavior is needed to fully understand its potential as a treatment for addiction and other disorders.
合成方法
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isothiocyanate with cyclopentylamine. The resulting compound is then reacted with piperazine to form this compound. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce this compound for use in their experiments.
属性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3S/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOEOIOFNCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)